(2-pyridin-3-ylphenyl)methanol
Overview
Description
(2-pyridin-3-ylphenyl)methanol is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to a methanol group
Scientific Research Applications
(2-pyridin-3-ylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level
Biochemical Pathways
Methanol and its derivatives are known to be involved in various biochemical pathways, including methanol oxidation
Pharmacokinetics
The compound’s molecular weight, as reported, is 185.22 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed . .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Pyrid-3-ylphenyl)methanol. For instance, pH is known to affect the activity of many compounds . Additionally, the production of methanol-based compounds can be influenced by variable renewable electricity . .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 185.22
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of (2-Pyrid-3-ylphenyl)methanol over time in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on how the effects of (2-Pyrid-3-ylphenyl)methanol vary with different dosages in animal models .
Transport and Distribution
There is currently no available information on how (2-Pyrid-3-ylphenyl)methanol is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridin-3-ylphenyl)methanol typically involves the reaction of 2-bromopyridine with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. This method provides a straightforward approach to obtaining the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-pyridin-3-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: Alcohol derivatives are the primary products.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound are formed.
Comparison with Similar Compounds
Similar Compounds
- (2-pyridin-2-ylphenyl)methanol
- (2-pyridin-4-ylphenyl)methanol
- (3-pyridin-2-ylphenyl)methanol
Uniqueness
(2-pyridin-3-ylphenyl)methanol is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its similar counterparts.
Properties
IUPAC Name |
(2-pyridin-3-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMDJYNQPJMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428741 | |
Record name | (2-Pyrid-3-ylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-03-8 | |
Record name | 2-(3-Pyridinyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857284-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Pyrid-3-ylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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